

A Technical Guide to the Crystal Structure of Palladium(II) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Palladium(II) bromide	
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This document provides a detailed overview of the crystal structure of **Palladium(II)** bromide (PdBr₂), a key inorganic compound and precursor in palladium chemistry. The information is compiled for professionals in research and development who require precise structural data for applications in catalysis, materials science, and pharmaceutical development.

Introduction

Palladium(II) bromide (PdBr₂) is an inorganic compound with the chemical formula Br₂Pd.[1] It presents as a diamagnetic solid and is less common commercially than its chloride counterpart, but remains a crucial entry point for the synthesis of various palladium complexes.[1] Understanding its crystal structure is fundamental to comprehending its reactivity, stability, and potential applications. As confirmed by X-ray crystallography, PdBr₂ exists not as a simple monomeric molecule in the solid state, but as a coordination polymer.[1] This polymeric nature significantly influences its physical and chemical properties, such as its insolubility in water.[1]

Crystal Structure and Properties

The crystal structure of **Palladium(II) bromide** was first determined by Brodersen, Thiele, and Gaedcke in 1966. The structure is characterized by infinite wavy ribbons formed from edge-sharing square-planar PdBr₄ units.[1] This arrangement results in a robust, polymeric framework.



Crystallographic Data

The crystallographic data for **Palladium(II)** bromide have been deposited in the Crystallography Open Database (COD) under the entry ID 1534319. The key parameters defining the unit cell are summarized in the table below.

Parameter	Value	
Empirical Formula	Br₂Pd	
Formula Weight	266.23 g/mol	
Crystal System	Monoclinic	
Space Group	P21/c	
a	6.59 Å	
b	3.96 Å	
С	25.22 Å	
α	90°	
β	92.6°	
У	90°	
Unit Cell Volume	657.47 ų	
Z (Formula units/cell)	Data not available in the searched sources	
Calculated Density	Data not available in the searched sources	

Table 1: Crystallographic Data for **Palladium(II) Bromide**. Data sourced from the Crystallography Open Database, referencing the original 1966 publication by Brodersen, Thiele, and Gaedcke.

Atomic Coordinates

The precise atomic coordinates for the palladium and bromine atoms within the unit cell were not available in the public databases accessed. For detailed structural analysis and visualization, consultation of the original 1966 publication is recommended.



Experimental Protocols

The determination of the crystal structure of **Palladium(II) bromide** involves two primary experimental stages: the synthesis of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis of Palladium(II) Bromide

A general method for the preparation of **Palladium(II) bromide** involves the reaction of elemental palladium with a mixture of nitric acid (HNO₃) and hydrobromic acid (HBr).

General Procedure:

- Palladium metal (e.g., sponge or powder) is dissolved in a minimal amount of aqua regia (a
 mixture of nitric acid and hydrochloric acid) or directly in a solution of nitric acid and
 hydrobromic acid.
- The reaction is typically heated to facilitate the dissolution of the palladium metal.
- Upon complete dissolution, the resulting solution is carefully evaporated to remove excess acids, yielding the crude Palladium(II) bromide product.
- For single-crystal growth, a slow crystallization method, such as slow evaporation of a suitable solvent or vapor diffusion, would be employed. The specific conditions for growing single crystals of PdBr₂ suitable for X-ray diffraction are not detailed in the readily available literature and would require experimental optimization.

Note: This is a generalized protocol. The detailed experimental conditions from the original 1966 study were not accessible.

Single-Crystal X-ray Diffraction

The crystal structure was elucidated using single-crystal X-ray diffraction. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.

General Experimental Workflow:



- Crystal Mounting: A suitable single crystal of PdBr₂ is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
 crystal is cooled (typically to ~100 K) to reduce thermal motion of the atoms. It is then
 exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The crystal is
 rotated, and a series of diffraction images are collected by a detector.
- Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.
- Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. This yields an initial model of the atomic positions. The model is then refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

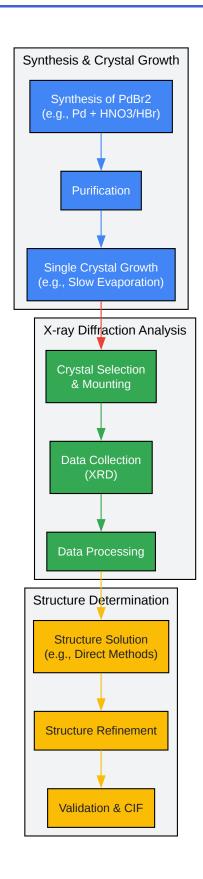
Note: The specific instrument parameters and software used in the original 1966 structure determination are not available. The workflow described represents a standard modern procedure.

Visualizations

Experimental Workflow for Crystal Structure Determination

The logical flow from material synthesis to final structural analysis is a critical aspect of crystallography. The following diagram illustrates a generalized workflow for determining the crystal structure of a compound like **Palladium(II)** bromide.





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Workflow for the determination of the crystal structure of **Palladium(II) bromide**.



Conclusion

The crystal structure of **Palladium(II) bromide** is well-established as a monoclinic (P21/c) coordination polymer. Its structure, composed of edge-sharing PdBr4 square planes, is fundamental to its properties and reactivity. While the primary crystallographic data are available, a deeper analysis, including bond lengths and angles, requires access to the atomic coordinates from the original literature. The experimental protocols outlined provide a general framework for the synthesis and structural determination of this and similar inorganic compounds, which are vital for the advancement of catalyst and materials design.

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References

- 1. scispace.com [scispace.com]
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